Boc-glu-ochex
Overview
Description
Boc-glu-ochex, also known as this compound, is a useful research compound. Its molecular formula is C16H27NO6 and its molecular weight is 329.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Peptide Synthesis and Protection : Boc-Asp(OcHex) and Boc-Glu(OcHex) have been utilized in solid-phase peptide synthesis. The cyclohexyl ester (cHex) ester group in these compounds is stable to TFA, cleavable by HF, and effectively minimizes aspartimide formation and α,β-rearrangement of aspartyl peptides in acid and particularly in base (Tam et al., 1980).
Chiral Recognition and Molecular Imprinting : Boc-Glu(OcHex) has been used in creating molecularly imprinted polymeric membranes. These membranes, bearing tetrapeptide derivatives, show selectivity toward specific molecules, demonstrating potential in enantioselective electrodialysis and optical resolution of amino acids (Yoshikawa et al., 1997).
Synthesis of Human Epidermal Growth Factor (h-EGF) : Boc-Glu(OcHex) has been used in the synthesis of protected peptide derivatives as part of the classical solution synthesis of h-EGF. This demonstrates its utility in the synthesis of complex biological molecules (Shin et al., 1992).
Orthogonal Solid Phase Peptide Synthesis : In Boc chemistry, the use of N-cyclohexyloxycarbonyl (Choc) protection, which is compatible with Boc-Glu(OcHex), allows the assembly of cyclic lactam peptides and protected peptide fragments, highlighting its versatility in peptide synthesis (Mezö et al., 1998).
Synthesis of Gamma-Carboxyglutamic Acid-Containing Peptides : Boc-Glu(OcHex) has been used in the synthesis of gamma-carboxyglutamic acid-containing peptides by the Boc strategy. This demonstrates its stability during peptide synthesis and its ability to be quantitatively cleaved without decarboxylation (Nishiuchi et al., 2009).
Brain-on-Chip (BoC) Biotechnology : While not directly related to Boc-Glu(OcHex), it's interesting to note the advancement in Brain-on-Chip technology, where BoC offers the advantage of in vitro reproduction of brain structures. This highlights the diversity of applications in biotechnology, though not directly involving Boc-Glu(OcHex) (Forró et al., 2021).
Mechanism of Action
Target of Action
Boc-glu-ochex, also known as N-α-t.-Boc-L-glutamic acid γ-cyclohexyl ester , is primarily used in research to study the effects of protein interactions . It binds specifically to certain receptors, blocking ligand binding and preventing activation .
Mode of Action
The compound interacts with its targets by binding specifically to the receptor, thereby blocking ligand binding . This prevents the activation of the receptor, which can lead to changes in the cellular processes that the receptor is involved in .
Biochemical Pathways
Given its role as a peptide inhibitor, it’s likely that it influences the pathways related to the proteins it interacts with .
Pharmacokinetics
It’s worth noting that the compound is soluble in water at ambient temperatures , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific proteins it interacts with. By blocking ligand binding to certain receptors, it can prevent the activation of these receptors and subsequently alter the cellular processes they are involved in .
Biochemical Analysis
Biochemical Properties
Boc-glu-ochex plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. One of the key enzymes it interacts with is the peptide synthetase, which catalyzes the formation of peptide bonds. This compound acts as a protecting group for the glutamic acid residue, preventing unwanted side reactions and ensuring the correct sequence of amino acids in the peptide chain .
Cellular Effects
This compound influences various cellular processes, particularly those related to protein synthesis. In cells, it helps in the assembly of peptides and proteins by protecting the glutamic acid residue during the synthesis process. This protection is crucial for maintaining the integrity of the peptide chain and ensuring proper protein folding. Additionally, this compound can impact cell signaling pathways by modulating the availability of glutamic acid residues for post-translational modifications .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active sites of peptide synthetases. This binding prevents the premature reaction of the glutamic acid residue, allowing for the correct assembly of the peptide chain. This compound also inhibits certain enzymes that could potentially degrade the peptide during synthesis, thereby enhancing the overall yield and purity of the final product .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to extreme temperatures or pH levels. Long-term studies have shown that this compound maintains its protective properties for extended periods, making it suitable for prolonged peptide synthesis experiments .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound effectively protects the glutamic acid residue without causing any adverse effects. At higher doses, it can lead to toxicity and adverse reactions, including disruptions in cellular metabolism and protein synthesis. It is crucial to optimize the dosage to achieve the desired protective effects while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptide synthetases and proteases, which play a role in the assembly and degradation of peptides. This compound can also affect metabolic flux by modulating the availability of glutamic acid residues for various biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound to the sites of peptide synthesis, ensuring its availability for the protection of glutamic acid residues. The distribution of this compound can also influence its localization and accumulation within different cellular compartments .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it participates in peptide synthesis. It may also be directed to specific subcellular compartments through targeting signals or post-translational modifications. The subcellular localization of this compound can impact its activity and function, particularly in the context of protecting glutamic acid residues during peptide assembly .
Properties
IUPAC Name |
(4S)-5-cyclohexyloxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO6/c1-16(2,3)23-15(21)17-12(9-10-13(18)19)14(20)22-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTMNTVXXIJGMR-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Boc-Glu(OcHex) in the synthesis of the h-EGF fragment?
A1: Boc-Glu(OcHex) represents a specifically protected form of glutamic acid, a key amino acid within the 31-53 sequence of h-EGF. The "Boc" group (tert-butyloxycarbonyl) acts as a temporary protecting group for the amino group, preventing unwanted side reactions during synthesis. The "OcHex" (O-cyclohexyl) group similarly protects the side chain carboxylic acid of glutamic acid. These protecting groups are crucial for ensuring that the amino acids link in the correct order and with the desired stereochemistry. []
Q2: How does the use of protected amino acids like Boc-Glu(OcHex) contribute to the overall efficiency of peptide synthesis?
A2: The use of protected amino acids like Boc-Glu(OcHex) is fundamental to solid-phase peptide synthesis. By selectively blocking reactive groups, these protecting groups prevent unwanted side reactions, ensuring that each amino acid couples only at the desired site. This significantly improves the efficiency and yield of the synthesis process, especially for longer and more complex peptides like the h-EGF fragment. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.